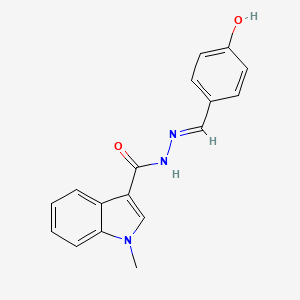

(E)-N'-(4-hydroxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-N’-(4-hydroxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide” is a derivative of benzylidene . It is related to 4-hydroxybenzylidene compounds, which are known for their various applications in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between 4-hydroxybenzaldehydes and other organic compounds . For instance, the synthesis of 2,5-bis-(4’-hydroxybenzylidene) cyclopentanone was achieved through a Claisen-Schmidt condensation reaction catalyzed by sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, with multiple functional groups. The structure of similar compounds, such as 4-hydroxybenzylidene-imidazolinone-type chromophores, has been studied extensively . These studies have revealed that the spectral properties of these compounds are highly related to intramolecular charge transfer .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions. For example, 4-hydroxybenzylidene compounds have been shown to undergo significant spectral redshift changes when subjected to certain quantum methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, compounds with similar structures, such as 4-hydroxybenzylidene-imidazolinone-type chromophores, have been shown to have promising fluorescent properties, making them suitable for imaging and detection of living cells .Applications De Recherche Scientifique

1. Molecular Docking and Spectroscopic Studies

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been synthesized and characterized, showing potential as an anti-diabetic agent. This was determined through molecular docking studies, spectroscopic methods, and theoretical calculations (Karrouchi et al., 2021).

2. Synthesis of Derivatives for Antineoplastic Activity

New indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been synthesized using a similar compound as a key intermediate. Some of these derivatives demonstrated antineoplastic activity, indicating their potential use in cancer research (Farghaly et al., 2012).

3. Exploration of Structural and Chemical Properties

The structure and chemical properties of related compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been elucidated through various spectroscopic methods, providing insights into the structural basis of their activity (Alotaibi et al., 2018).

4. Development of Compounds with Blood Platelet Antiaggregation Activity

Compounds developed from similar carbohydrazides have shown potential for blood platelet antiaggregation activity, highlighting their therapeutic potential in cardiovascular diseases (Monge et al., 1991).

5. Antimicrobial Activity of Indole Derivatives

Indole derivatives containing carbohydrazides have been synthesized and demonstrated significant antimicrobial activity, suggesting their application in developing new antimicrobial agents (Nataraj et al., 2010).

Mécanisme D'action

While the specific mechanism of action for this compound is not clear from the available information, similar compounds have been shown to have interesting biological activities. For instance, halogenated 4-hydroxybenzylidene indolinones have been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) to methicillin and vancomycin respectively .

Propriétés

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-20-11-15(14-4-2-3-5-16(14)20)17(22)19-18-10-12-6-8-13(21)9-7-12/h2-11,21H,1H3,(H,19,22)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFCNBLDRWTUGN-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)

![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)

![1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736444.png)

![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)

![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)